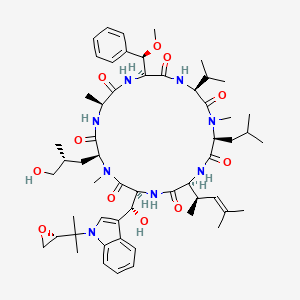
Cyclomarin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclomarin A is a natural antibacterial peptide, activating the AAA+ protease ClpC/ClpP, causing cell death by uncontrolled protein degradation.
Applications De Recherche Scientifique
Cyclomarin A (CymA) is a natural product with notable bioactivity against Mycobacterium tuberculosis and Plasmodium falciparum. Research has shown that CymA inhibits the growth of M. tuberculosis by binding to ClpC1 . Additionally, CymA demonstrates antimalarial properties by targeting diadenosine triphosphate hydrolase (PfAp3Aase) in P. falciparum .
Anti-Mycobacterial Activity
CymA exhibits antimycobacterial activity by targeting ClpC1, a chaperone protein involved in protein degradation in mycobacteria .
- Mechanism of Action CymA binds to the N-terminal domain of ClpC1, which leads to uncontrolled proteolysis by the associated ClpP protease machinery . This binding does not affect the ATPase activity of ClpC1 .
- Structural Basis of Inhibition The co-crystal structure of CymA bound to the N-terminal domain of ClpC1 has been determined to high resolution, identifying specific amino acids responsible for CymA binding . Mutations in these amino acids confer resistance to CymA in vivo .
- ClpC2 Interaction ClpC2, a partial homologue of ClpC1, can also bind CymA, protecting mycobacteria against CymA-induced toxicity. ClpC2 competes with ClpC1 for CymA binding and its cellular concentration increases upon exposure to CymA .
Anti-Malarial Activity
CymA is a potent growth inhibitor of Plasmodium falciparum .
- Target Identification Chemical proteomics identified diadenosine triphosphate hydrolase (PfAp3Aase) as the molecular target of CymA in P. falciparum .
- Inhibition of PfAp3Aase CymA specifically inhibits the plasmodial enzyme PfAp3Aase but not its closest human homologue, hFHIT . Co-crystallization experiments show that CymA binds to dimeric PfAp3Aase, preventing the formation of the enzyme-substrate complex .
Drug Discovery
- Mode of Action Studies CymA has been used to study the ClpC1-dependent protein degradation pathway in Mycobacterium tuberculosis .
- Potential for New Antibiotics As multi-drug resistant tuberculosis continues to rise, new antibiotics with novel modes of action are needed. The Mtb Clp chaperone-protease complexes have garnered interest as potentially promising drug targets. Several natural products with antitubercular activity have been found to target the chaperone ClpC1 including this compound (CymA) .
- Hyperuricaemia Studies Studies have been done using this compound to confirm the mode of action of certain compounds .
Table: Bioactivity of this compound
Case Studies
Propriétés
Numéro CAS |
169062-92-4 |
|---|---|
Formule moléculaire |
C56H82N8O11 |
Poids moléculaire |
1043.3 g/mol |
Nom IUPAC |
(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1 |
Clé InChI |
WCNJVJCYRBJSLC-BCJYPDSRSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyclomarin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















